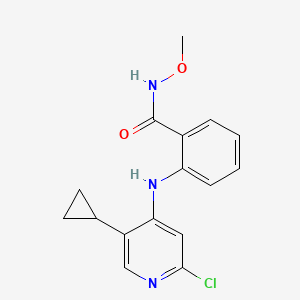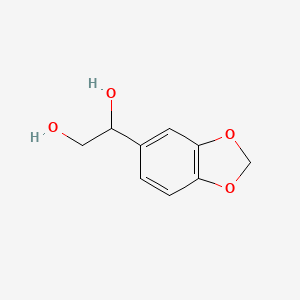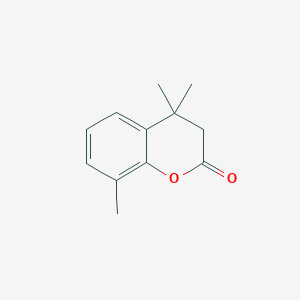
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride is a chemical compound with the molecular formula C7H9ClN2O. It is a derivative of pyridine and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with ammonia and a reducing agent. One common method includes the use of sodium borohydride as the reducing agent under controlled conditions . The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine-4-carboxylic acid.
Reduction: Formation of 2-amino-1-pyridin-4-yl-ethanol.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Pyridin-4-yl)-2-p-tolylethanone
- 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride
- 1-Cyclopentyl-2-(2-pyridinyl)ethanone hydrochloride
Uniqueness
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Propiedades
Fórmula molecular |
C7H9ClN2O |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
2-amino-1-pyridin-4-ylethanone;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4H,5,8H2;1H |
Clave InChI |
ZUEUMLYBFYVGSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C(=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-dihydro-2-(4-methoxyphenyl)-5H-Pyrrolo[1,2-a]imidazole](/img/structure/B8723851.png)
![1-Nitro-2-[3-(2-nitrophenoxy)phenoxy]benzene](/img/structure/B8723859.png)
![3-[(3-Methylphenyl)sulfanyl]propanenitrile](/img/structure/B8723873.png)



![Ethanone,1-[5-(hydroxymethyl)-2-thienyl]-](/img/structure/B8723892.png)





